molecular formula C16H8ClF3N8 B214871 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B214871
M. Wt: 404.73 g/mol
InChI Key: KZCVXTKDSJBNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

Mechanism of Action

The adenosine A2A receptor is expressed on the surface of various immune cells, including T cells and natural killer cells. When activated by adenosine, the receptor suppresses the immune response and promotes tumor growth. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine works by binding to the receptor and preventing adenosine from activating it. This leads to an increase in immune cell activity and a reduction in tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments, such as chemotherapy and immune checkpoint inhibitors. It has also been shown to reduce tumor growth and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

One advantage of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its efficacy may be limited in tumors that do not express high levels of the receptor. Additionally, the optimal dosing and timing of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments is still being investigated.

Future Directions

There are several future directions for 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine research, including:
1. Investigating the efficacy of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments in clinical trials.
2. Developing new 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine analogs with improved potency and pharmacokinetic properties.
3. Studying the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders and chronic pain.
4. Exploring the potential of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a biomarker for predicting response to cancer immunotherapy.
5. Investigating the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response.
Conclusion:
Overall, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine shows promise as a potential cancer immunotherapy agent. Its specificity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 1H-tetrazole in the presence of a base to form the intermediate 4-chlorophenyltetrazole. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the pyrimidine ring. Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide and a base.

Scientific Research Applications

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer immunotherapy agent. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in tumors. By inhibiting this receptor, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can enhance the anti-tumor immune response and potentially improve the efficacy of other cancer treatments.

properties

Product Name

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Molecular Formula

C16H8ClF3N8

Molecular Weight

404.73 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H8ClF3N8/c17-9-1-3-10(4-2-9)28-15(25-26-27-28)11-7-23-14(12-8-21-5-6-22-12)24-13(11)16(18,19)20/h1-8H

InChI Key

KZCVXTKDSJBNKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

Origin of Product

United States

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